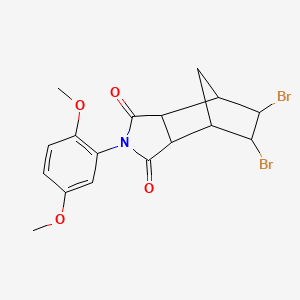![molecular formula C22H23N3O4 B11064484 N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11064484.png)
N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound with the molecular formula C22H23N3O4. This compound is characterized by its benzoxazine ring structure, which is fused with a phenyl group and further substituted with a cyclohexylcarbamoyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenolic compound with an amine to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Cyclohexylcarbamoyl Group: The benzoxazine intermediate is then reacted with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group. This step is typically performed under mild conditions to avoid decomposition of the intermediate.
Final Functionalization: The final step involves the introduction of the carboxamide group at the 6-position of the benzoxazine ring. This can be achieved through various methods, including amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reactants, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the benzoxazine ring or the phenyl group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the benzoxazine ring. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous conditions.
Substitution: Halogens, amines, thiols; typically performed in polar solvents such as ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-benzamide: This compound shares the cyclohexylcarbamoyl group but differs in the substitution pattern on the phenyl ring and the presence of a vinyl group.
N-[4-(Cyclohexylcarbamoyl)phenyl]-4-nitrobenzamide: This compound also contains the cyclohexylcarbamoyl group but has a nitro group on the phenyl ring.
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c26-20-13-29-19-11-8-15(12-18(19)25-20)22(28)24-17-9-6-14(7-10-17)21(27)23-16-4-2-1-3-5-16/h6-12,16H,1-5,13H2,(H,23,27)(H,24,28)(H,25,26) |
InChI Key |
PHAFJSDIXQCFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-2'-(3-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11064411.png)

![3-(4-bromophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064420.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide](/img/structure/B11064426.png)

![6-(Pyrimidin-2-ylthio)tetrazolo[1,5-b]pyridazine](/img/structure/B11064449.png)
![6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11064457.png)
![1-[(4'-Bromobiphenyl-4-yl)sulfonyl]indoline](/img/structure/B11064463.png)

![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11064475.png)
![N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11064477.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11064479.png)


